![molecular formula C15H23N3OS B2863665 N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1252352-24-1](/img/structure/B2863665.png)
N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as AZD9496, is a small molecule inhibitor that targets estrogen receptor alpha (ERα). ERα is a nuclear receptor that plays a crucial role in breast cancer growth and progression. AZD9496 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ERα-positive breast cancer.
Mecanismo De Acción
N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide binds to the ligand-binding domain of ERα and blocks its transcriptional activity. This leads to the inhibition of ERα-mediated cell growth and proliferation. N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the levels of circulating estrogen in preclinical models, which is an important factor in the growth and progression of ERα-positive breast cancer. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide for lab experiments is its specificity for ERα. This allows researchers to study the effects of ERα inhibition on breast cancer cell growth and proliferation. However, one limitation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the development and application of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the combination of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in other ERα-positive cancers, such as endometrial and ovarian cancer. Finally, the development of more potent and selective ERα inhibitors, based on the structure of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, may lead to the development of more effective treatments for ERα-positive breast cancer.
Métodos De Síntesis
The synthesis of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-bromo-3-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-3-thiol. This intermediate is then reacted with 1-azepan-1-amine and ethyl chloroformate to form N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied in preclinical models of ERα-positive breast cancer. It has been shown to inhibit ERα-mediated transcription and cell growth in vitro and in vivo. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to be effective in overcoming resistance to other ERα-targeted therapies, such as tamoxifen and fulvestrant. These findings suggest that N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide may be a promising treatment option for patients with ERα-positive breast cancer.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-20-15-13(7-6-8-17-15)14(19)16-9-12-18-10-4-2-3-5-11-18/h6-8H,2-5,9-12H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMZUMBKDIZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.